molecular formula C24H17ClO6 B3583077 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one

Cat. No.: B3583077
M. Wt: 436.8 g/mol
InChI Key: IJJMDIABQCHDKB-UHFFFAOYSA-N
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Description

This compound is a substituted 4H-chromen-4-one derivative characterized by:

  • A 6-chloro-1,3-benzodioxol-5-yl methoxy group at position 7, introducing steric bulk and electron-withdrawing effects.
  • A methyl group at position 2, enhancing lipophilicity.
  • A phenoxy group at position 3, contributing to π-π stacking interactions.

Structural analogs and synthesis methods from historical and contemporary studies provide a basis for comparison.

Properties

IUPAC Name

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-methyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClO6/c1-14-24(31-16-5-3-2-4-6-16)23(26)18-8-7-17(10-20(18)30-14)27-12-15-9-21-22(11-19(15)25)29-13-28-21/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJMDIABQCHDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC4=C(C=C3Cl)OCO4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-chloro-1,3-benzodioxole with a suitable aldehyde, followed by cyclization and subsequent functional group modifications to introduce the phenoxy and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact methods can vary depending on the scale and desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties .

Scientific Research Applications

Chemistry

In chemistry, 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine

This compound has shown promise in biological and medicinal research, particularly in the development of new therapeutic agents. Its structural features suggest potential activity against various biological targets, making it a candidate for drug discovery and development .

Industry

In industry, this compound may be used in the synthesis of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Position and Core Structure

The 4H-chromen-4-one core is shared among analogs, but substituent positions vary significantly:

Compound Name Substituents (Position) Core Structure Key Reference
Target Compound 7-(6-Cl-benzodioxol-methoxy), 2-Me, 3-phenoxy 4H-chromen-4-one N/A (hypothetical)
2-(1,3-Benzodioxol-5-yl)-3,7-dimethoxy-4H-chromen-4-one (FDB016658) 2-(benzodioxol), 3-OMe, 7-OMe 4H-chromen-4-one
7-Hydroxy-3',4'-methylenedioxy-chromanone 7-OH, 3',4'-methylenedioxy Chromanone
4-(7-Methoxy-1,3-benzodioxol-5-yl)-4H-chromene derivatives 4-(benzodioxol), 7-OMe 4H-chromene

Key Observations :

  • Position 7 vs. Position 2/4: The target compound’s benzodioxol-methoxy group at position 7 contrasts with analogs like FDB016658 (position 2).
  • Core Structure: Chromanones () lack the conjugated ketone of chromen-4-ones, reducing aromatic stability. The 4H-chromene derivatives () are non-ketonic, influencing redox properties .

Physicochemical Properties

Melting points and solubility trends inferred from substituent effects:

Compound Type Substituents Melting Point (°C) Solubility Inference
Target Compound Chloro-benzodioxol, phenoxy Not reported Moderate (Cl enhances lipophilicity)
3',4'-Methylenedioxy-chromanone 3',4'-methylenedioxy 134–137 Low (rigid structure)
7-Hydroxy-3',4'-methylenedioxy-chromanone 7-OH, 3',4'-methylenedioxy 234–236 Very low (polar OH group)
FDB016658 2-benzodioxol, 3,7-OMe Not reported Moderate (methoxy groups)

Key Observations :

  • The chloro substituent in the target compound likely reduces melting points compared to non-chlorinated benzodioxol derivatives due to disrupted crystallinity .
  • Phenoxy vs.

Key Observations :

  • Benzodioxol Groups : The 1,3-benzodioxol moiety is associated with enhanced binding to hydrophobic pockets in enzymes or receptors .
  • Chloro Substitution: The 6-Cl group may improve metabolic stability compared to non-halogenated analogs, extending half-life .

Biological Activity

The compound 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article summarizes the research findings related to its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A chromenone core .
  • A benzodioxole moiety .
  • A phenoxy group .
PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H19ClO5
Molecular Weight386.83 g/mol
CAS Number405919-56-4

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation and PARP cleavage.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In particular, it has shown effectiveness against Gram-positive bacteria and certain fungi.

Research Findings:
In a study assessing the antimicrobial efficacy, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

Another significant aspect of this compound is its anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Mechanism of Action:
The anti-inflammatory effects are thought to arise from the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

The biological activities of This compound can be attributed to several mechanisms:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways.
  • Cell Cycle Arrest: Interference with cell cycle progression.
  • Cytokine Modulation: Inhibition of inflammatory cytokine release.
  • Antimicrobial Action: Disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

This compound can be compared with other benzodioxole derivatives known for their biological activities:

Compound NameBiological Activity
1,3-BenzodioxoleAnticancer
Indole DerivativesAntimicrobial
Chromenone DerivativesAnti-inflammatory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one

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